

Comparative Docking Studies of Isoxazolopyridine and its Analogs: An In Silico Analysis

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Compound of Interest

Compound Name: *Isoxazolo[5,4-b]pyridin-3-ol*

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A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a comparative overview of molecular docking studies on isoxazolopyridine derivatives and their structural analogs. Due to a scarcity of specific docking data on **Isoxazolo[5,4-b]pyridin-3-ol**, this guide focuses on closely related isoxazolopyridine, oxazolopyridine, and thiazolopyridine scaffolds to offer valuable insights into their potential as therapeutic agents.

This guide synthesizes quantitative data from various studies, presenting a clear comparison of binding affinities against several key protein targets implicated in cancer and inflammation. Detailed experimental protocols are provided to support the reproducibility of the cited findings.

Quantitative Docking Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various isoxazolopyridine and related heterocyclic derivatives against different protein targets. These values are crucial for comparing the potential efficacy of these compounds.

Table 1: Docking of Isoxazolopyridine and Oxazolopyrimidine Derivatives Against Cancer-Related Kinases

Compound Class	Specific Compound	Target Protein (PDB ID)	Binding/Free Energy	Estimated Ki	Key Interactions
Oxazolo[5,4-d]pyrimidine	3j	VEGFR-2	-	0.04 μ M	Hydrogen bonding with Asp1046 and van der Waals forces with Leu889. [1]
Oxazolo[5,4-d]pyrimidines	Series	VEGFR-2	-38.5 to -47.3 kJ/mol	-	π -alkyl and π - σ interactions with Ala866, Lys868, and Val848. [1]
Thiazolo[5,4-b]pyridine	19a	PI3K α	-	IC50: 3.6 nM	Key hydrogen bonds with the kinase. [2]
Thiazolo[5,4-b]pyridine	19b	PI3K α	-	Potent (nanomolar IC50)	-
Thiazolo[5,4-b]pyridine	19c	PI3K α	-	Potent (nanomolar IC50)	-
Thiazolo[5,4-b]pyridine	6r	c-KIT (V560G/D816V)	-	IC50: 4.77 μ M	-

Table 2: Docking of Isoxazolopyridine and Oxazolopyridine Derivatives Against Other Protein Targets

Compound Class	Specific Compound	Target Protein (PDB ID)	Binding Energy (kcal/mol)	Reference Drug	Key Interactions
Isoxazolopyridine	4g	Serum Albumin (3V03)	-8.50	-	Non-covalent bonds with TYR340; Hydrogen bonds with GLN348, GLU339, and SER488.[3] [4]
Oxazolo[5,4-b]pyridine	11b	COX-2 (1CX2)	-9.4	Diclofenac	Stronger interaction promoted by a phenyl substituent at the 4th position.[5]
Oxazolo[5,4-b]pyridines	11-14b	COX-2 (1CX2)	Higher affinity than Diclofenac	Diclofenac	-

Experimental Protocols

The methodologies described below are based on the experimental sections of the cited research articles and provide a framework for conducting similar in silico studies.

Molecular Docking of Oxazolo[5,4-d]pyrimidines against VEGFR-2[1]

- **Protein Preparation:** The three-dimensional crystal structure of VEGFR-2 was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules and co-crystallized ligands.

- **Ligand Preparation:** The 2D structures of the oxazolo[5,4-d]pyrimidine derivatives were drawn and converted to 3D structures. Ligand preparation involved generating low-energy conformations and assigning correct atom types and bond orders.
- **Docking Simulation:** Molecular docking was performed to predict the binding mode of the derivatives to the active site of VEGFR-2. The simulations were carried out to assess the binding affinity, with the results expressed as free energies of binding.

Molecular Docking of Isoxazolopyridine Derivatives against Serum Albumin[3][4]

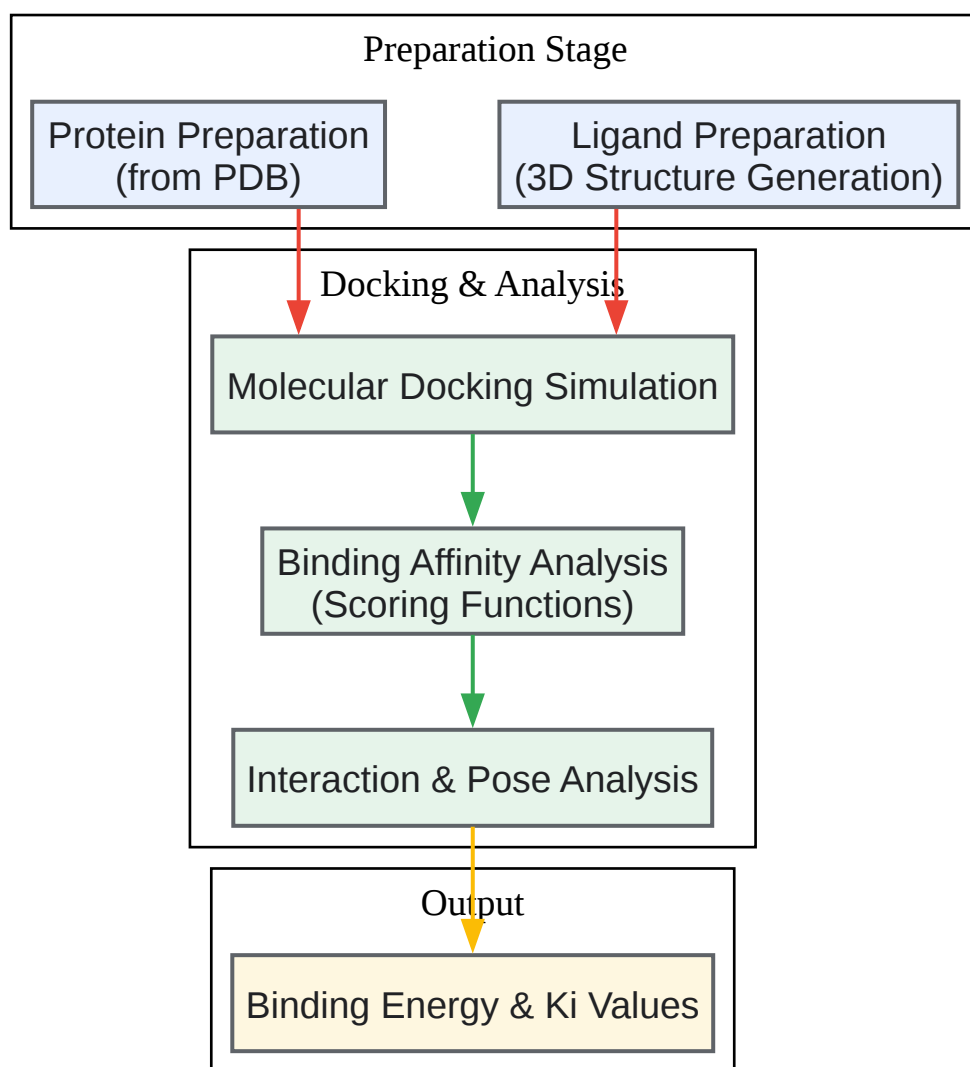
- **Target Selection:** The PDB structures 3V03, 4OR0, and 8EC1, representing serum albumin transport proteins, were chosen for the docking studies.[3][4]
- **Software:** The docking poses and interactions were analyzed using Proteinplus.[3]
- **Analysis:** The binding affinity of the synthesized isoxazolopyridine derivatives was evaluated, with the results reported in kcal/mol. The interactions, including non-covalent and hydrogen bonds with specific amino acid residues, were also examined.[3]

Molecular Docking of Oxazolo[5,4-b]pyridine Derivatives against COX-2[5]

- **Software:** AutoDock Vina was used to perform the molecular docking simulations.
- **Target Protein:** The crystal structure of Prostaglandin synthase-2 (COX-2) with PDB ID 1CX2 was used as the target.
- **Binding Affinity Evaluation:** The potential anti-inflammatory activity of the synthesized oxazolo[5,4-b]pyridine derivatives was assessed by comparing their binding affinities to that of the reference drug, diclofenac. The presence of a phenyl substituent at the 4th position was found to enhance the interaction with the target protein.[5]

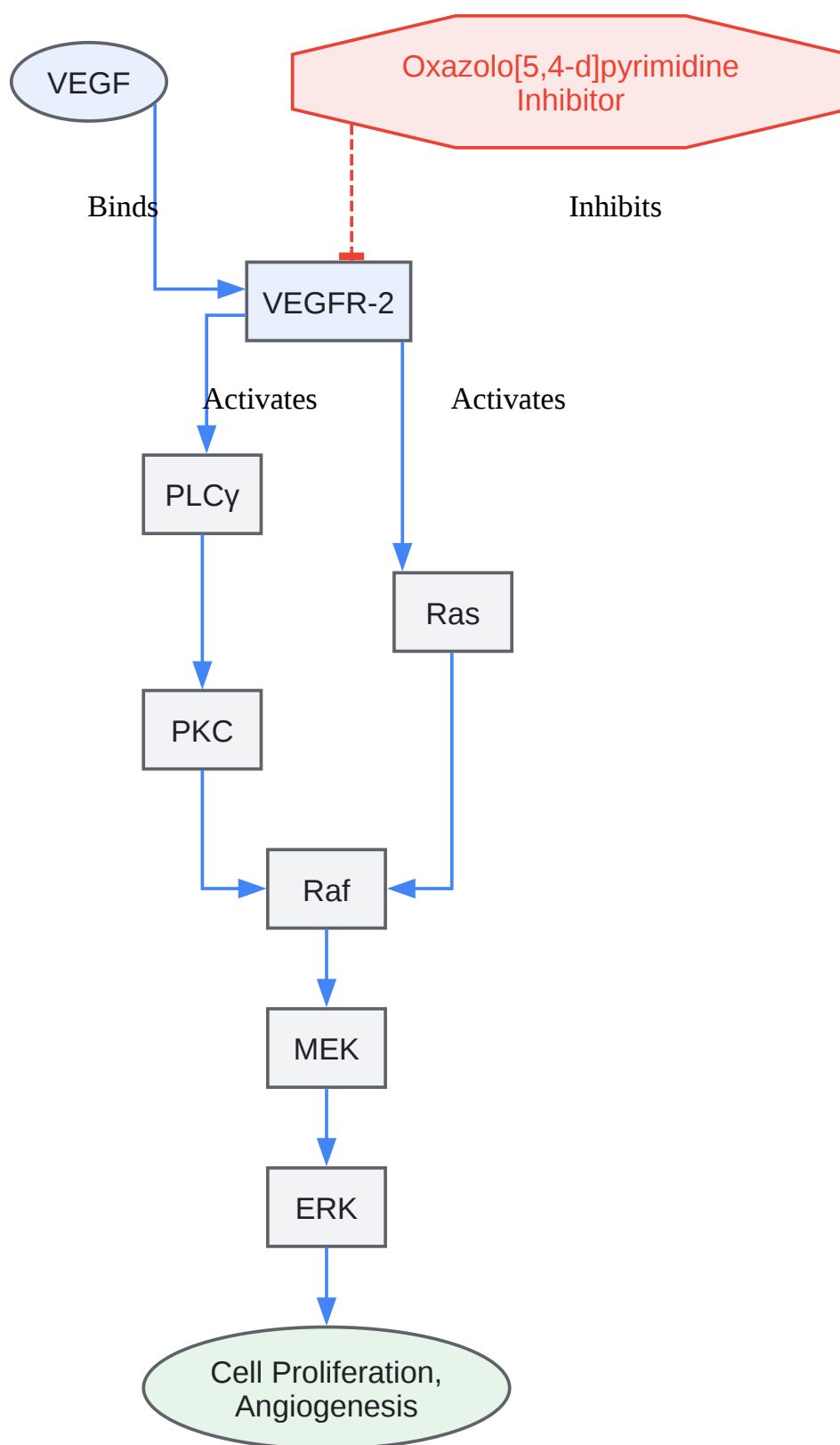
Visualizations

The following diagrams illustrate a typical workflow for molecular docking studies and a simplified signaling pathway relevant to one of the discussed targets.



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Caption: A generalized workflow for in silico molecular docking studies.



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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Oxazolo[5,4-d]pyrimidines.

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